

The Natural Occurrence and Abundance of 11-Oxomogroside II A1: A Technical Guide

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Compound of Interest		
Compound Name:	11-Oxomogroside II A1	
Cat. No.:	B15566259	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

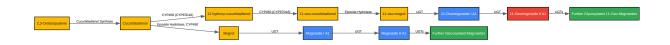
11-Oxomogroside II A1 is a cucurbitane-type triterpenoid glycoside, a class of compounds characteristic of the fruit of Siraitia grosvenorii (Swingle), commonly known as Luo Han Guo or monk fruit. This plant, native to southern China, has a long history of use in traditional Chinese medicine and is now globally recognized for its intensely sweet, non-caloric extracts used as natural sweeteners. The sweetness of monk fruit is primarily attributed to a group of compounds called mogrosides. While Mogroside V is the most abundant and well-studied, a diverse array of other mogrosides, including **11-Oxomogroside II A1**, contribute to the overall chemical profile and potential bioactivity of the fruit's extracts. This technical guide provides a comprehensive overview of the natural occurrence, abundance, and relevant experimental protocols for **11-Oxomogroside II A1**, catering to researchers and professionals in drug development and natural product chemistry.

Natural Occurrence and Biosynthesis

11-Oxomogroside II A1 is a naturally occurring phytochemical found in the fruit of Siraitia grosvenorii. Its biosynthesis follows the general pathway of triterpenoid synthesis, originating from the cyclization of 2,3-oxidosqualene. The formation of the characteristic "oxo" group at the 11th position is a key step catalyzed by a specific cytochrome P450 enzyme.



The biosynthetic pathway for mogrosides, including the formation of the 11-oxo derivatives, is a complex process involving several key enzyme families. The pathway begins with the cyclization of 2,3-oxidosqualene to form the cucurbitadienol backbone. This is followed by a series of oxidation and glycosylation steps. A crucial step in the formation of 11-oxo mogrosides is the oxidation of the C-11 position of the cucurbitadienol skeleton, a reaction catalyzed by a multifunctional cytochrome P450 enzyme, CYP87D18. Subsequent glycosylation at the C-3 and C-24 positions by various UDP-glucosyltransferases (UGTs) leads to the diverse array of mogrosides found in the fruit.



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Biosynthetic pathway of mogrosides, highlighting the formation of 11-Oxomogroside II A1.

Quantitative Abundance

Specific quantitative data for the abundance of **11-Oxomogroside II A1** in Siraitia grosvenorii fruit is not extensively reported in publicly available literature. However, studies on the phytochemical profile of monk fruit have quantified other, more abundant mogrosides. The concentration of these compounds can vary significantly depending on the cultivar, maturity of the fruit, and processing methods. For context, the abundance of the major sweet component, Mogroside V, and a related **11-**oxo derivative, **11-**oxomogroside V, are presented in the table below. It is important to note that commercial monk fruit extracts can contain between **1-10%** of **11-**oxomogroside V.



Compound	Plant Part	Concentration Range (mg/g dry weight)	Analytical Method
Mogroside V	Fruit	5.77 - 12.9	HPLC-ESI-MS/MS
11-oxomogroside V	Fruit	Not explicitly quantified, but present in extracts	HPLC, HPLC-MS/MS
11-Oxomogroside II A1	Fruit	Data not available	-

Note: The concentration of mogrosides can vary significantly based on factors such as fruit ripeness and extraction methodology.

Experimental Protocols

The extraction, isolation, and quantification of **11-Oxomogroside II A1** from Siraitia grosvenorii fruit require specific analytical techniques. The following protocols are based on established methods for the analysis of mogrosides and can be adapted for the specific quantification of **11-Oxomogroside II A1**.

Extraction and Sample Preparation

This protocol describes a general method for the extraction of mogrosides from the fruit of Siraitia grosvenorii.

Materials:

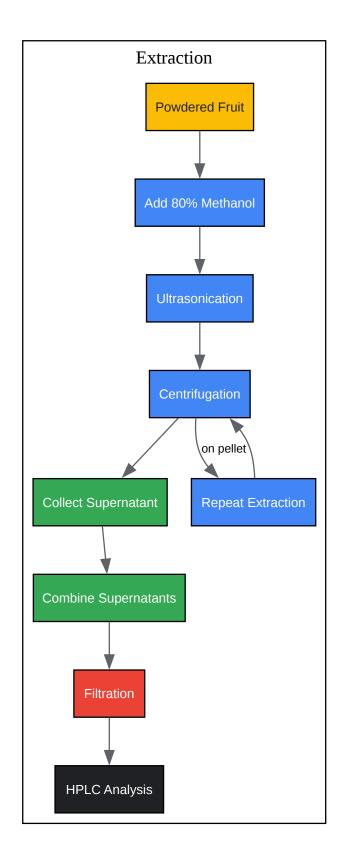
- Dried and powdered Siraitia grosvenorii fruit
- 80% Methanol (HPLC grade)
- Ultrasonic bath
- Centrifuge
- 0.22 μm syringe filters



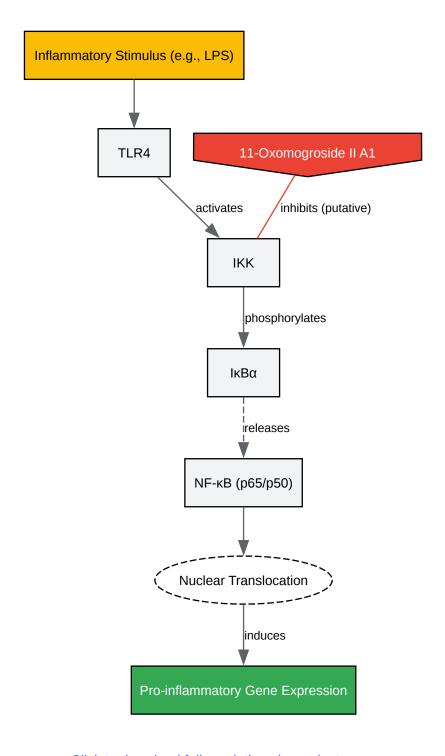
Procedure:

- Weigh 1.0 g of powdered fruit material into a centrifuge tube.
- Add 20 mL of 80% methanol.
- Vortex the mixture for 1 minute.
- Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Collect the supernatant.
- Repeat the extraction process on the pellet with another 20 mL of 80% methanol to ensure complete extraction.
- Combine the supernatants and filter through a 0.22 μm syringe filter into an HPLC vial.









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